5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a pyrazole core substituted with a cyclopentyl group at position 1 and a pyridin-4-yl moiety at position 3. The thiophene-2-carboxamide group is linked via a methylene bridge to the pyrazole ring. The cyclopentyl substituent likely enhances lipophilicity, which may improve blood-brain barrier penetration compared to smaller alkyl groups (e.g., methyl) in related analogs.
Properties
IUPAC Name |
5-chloro-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c20-18-6-5-17(26-18)19(25)22-12-14-11-16(13-7-9-21-10-8-13)24(23-14)15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFKAZSEBQOXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=C(S3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways.
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for high potency.
Biochemical Pathways
By inhibiting FXa, this compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels. This remaining thrombin should be sufficient to ensure primary hemostasis.
Pharmacokinetics
Comparison with Similar Compounds
Key Structural Analogs and Modifications
The following compounds share structural or functional similarities and are compared based on substituents, pharmacological targets, and inferred properties:
Pharmacological and Physicochemical Differences
- Cyclopentyl vs. Methyl Substituents : The cyclopentyl group in the target compound likely enhances metabolic stability and target binding compared to the methyl group in PF-2545920, which may explain its hypothesized CNS applicability .
- Thiophene-2-Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound improves membrane permeability relative to the carboxylic acid in CAS 1006455-24-8, which may ionize at physiological pH and limit absorption .
- Pyridine vs. Chlorobenzyl : The pyridin-4-yl group in the target compound could facilitate hydrogen bonding with enzyme active sites, whereas chlorobenzyl substituents (e.g., in CAS 1006452-71-6) may prioritize hydrophobic interactions .
Hypothetical Target Selectivity
While PF-2545920 is a well-characterized PDE10A inhibitor, the target compound’s cyclopentyl-pyridine-pyrazole scaffold may favor kinases (e.g., JAK or ALK inhibitors) due to its resemblance to known kinase-binding motifs. In contrast, carboxylic acid derivatives (e.g., CAS 1006455-24-8) are more commonly associated with anti-inflammatory or antimicrobial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
